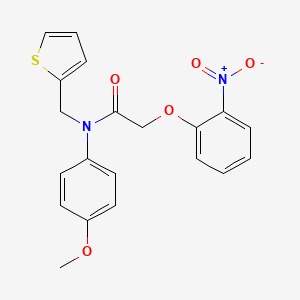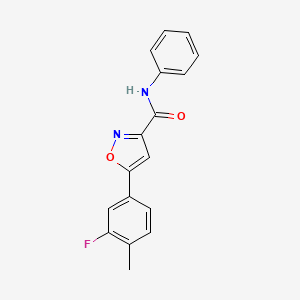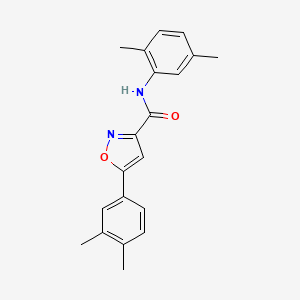![molecular formula C24H20FN3O3 B11342422 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11342422.png)
1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a chromeno-pyrrole structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the fluorophenyl group, and the attachment of the imidazole ring. Typical synthetic routes may involve:
Formation of the chromeno-pyrrole core: This could be achieved through cyclization reactions involving suitable precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the imidazole ring: This could be done through alkylation reactions using imidazole and appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the imidazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the chromeno-pyrrole structure.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications could include the investigation of its potential as a drug candidate for various diseases, given its structural complexity and potential biological activity.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-Bromophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of the fluorophenyl group might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C24H20FN3O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(3-imidazol-1-ylpropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O3/c1-15-3-8-19-18(13-15)22(29)20-21(16-4-6-17(25)7-5-16)28(24(30)23(20)31-19)11-2-10-27-12-9-26-14-27/h3-9,12-14,21H,2,10-11H2,1H3 |
InChI Key |
JHHFRRZTPQGLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11342341.png)


![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11342350.png)
![[4-(Diphenylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11342358.png)
![4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342360.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11342395.png)
![2-Methyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11342408.png)
![N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11342415.png)
![2-Methylpropyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11342416.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-naphthyl)acetamide](/img/structure/B11342435.png)
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11342442.png)
![2-(2-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11342446.png)
